2,4,6-Trichloro-5-pentylbenzene-1,3-diol
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Overview
Description
2,4,6-Trichloro-5-pentylbenzene-1,3-diol is an organic compound characterized by the presence of three chlorine atoms and a pentyl group attached to a benzene ring with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-5-pentylbenzene-1,3-diol typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the desired substitution and functionalization of the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and alkylation processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. The scalability of these methods makes it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trichloro-5-pentylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chlorine atoms can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions to replace chlorine atoms.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of less chlorinated derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
2,4,6-Trichloro-5-pentylbenzene-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-5-pentylbenzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and hydroxyl groups play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
2,4,6-Trichlorophenol: Similar in structure but lacks the pentyl group.
2,4,6-Trichloro-1,3,5-triazine: Contains a triazine ring instead of a benzene ring.
Pentachlorophenol: Contains five chlorine atoms but lacks hydroxyl groups.
Uniqueness: 2,4,6-Trichloro-5-pentylbenzene-1,3-diol is unique due to the presence of both a pentyl group and hydroxyl groups on a chlorinated benzene ring.
Properties
IUPAC Name |
2,4,6-trichloro-5-pentylbenzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl3O2/c1-2-3-4-5-6-7(12)10(15)9(14)11(16)8(6)13/h15-16H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRLBUBDFBSLJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C(C(=C1Cl)O)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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